molecular formula C12H12BrFO B1324755 4-Bromo-3-fluorophenyl cyclopentyl ketone CAS No. 898791-58-7

4-Bromo-3-fluorophenyl cyclopentyl ketone

Cat. No. B1324755
M. Wt: 271.12 g/mol
InChI Key: WZTWBENFWHDUQL-UHFFFAOYSA-N
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Description

“4-Bromo-3-fluorophenyl cyclopentyl ketone” is a chemical compound with the molecular formula C12H12BrFO . It has a molecular weight of 271.13 . It is a colorless oil and is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.


Molecular Structure Analysis

The InChI code for “4-Bromo-3-fluorophenyl cyclopentyl ketone” is 1S/C12H12BrFO/c13-10-6-5-9 (7-11 (10)14)12 (15)8-3-1-2-4-8/h5-8H,1-4H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“4-Bromo-3-fluorophenyl cyclopentyl ketone” is a colorless oil . It has a molecular weight of 271.13 and a molecular formula of C12H12BrFO .

Scientific Research Applications

Ketamine Derivative Synthesis

4-Bromo-3-fluorophenyl cyclopentyl ketone is utilized in the synthesis of novel ketamine derivatives. For instance, it has been used in the development of fluoroketamine, a fluoroderivative of ketamine. This synthesis involves a multistep process, including a Grignard reaction and bromination to obtain α-bromo-cyclopentyl-(2-fluorophenyl)-ketone, followed by further reactions to form the final derivative. This research indicates potential advantages over ketamine in effective dose and recovery time (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Neuroleptic Activity Research

Another area of research involves the synthesis of trans-(2-aminomethyl)-cyclopentyl aryl ketones, which includes derivatives of 4-bromo-3-fluorophenyl cyclopentyl ketone. These compounds are synthesized for their potential neuroleptic activity, demonstrating the compound's relevance in psychiatric medication research (Caamaño et al., 1987).

Cytotoxic Agent Development

Research into 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which can be synthesized using similar chemical structures to 4-bromo-3-fluorophenyl cyclopentyl ketone, explores their potential as cytotoxic agents. This indicates the compound's potential use in developing treatments for diseases such as cancer (Mete, Gul, & Kazaz, 2007).

Polymer Synthesis

The compound is also involved in the synthesis of polyaryletherketones, which are high molecular weight crystalline polymers. This research is significant for materials science, particularly in developing new polymers with specific properties (Attwood et al., 1981).

Improved Synthesis Methods

Additionally, there's research focused on improving and optimizing the synthetic methods of compounds like 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, which are structurally related to 4-bromo-3-fluorophenyl cyclopentyl ketone. This highlights the ongoing efforts to enhance the efficiency and feasibility of synthesizing such compounds, potentially for industrial production (Zheng Min, 2013).

Safety And Hazards

“4-Bromo-3-fluorophenyl cyclopentyl ketone” is classified as an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTWBENFWHDUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642568
Record name (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluorophenyl cyclopentyl ketone

CAS RN

898791-58-7
Record name (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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